molecular formula C19H19NO2S2 B2848662 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1219906-89-4

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2848662
CAS No.: 1219906-89-4
M. Wt: 357.49
InChI Key: YQMWNELXBRCOAZ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a unique combination of benzylthio, furan, and thiophene groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzylthio Intermediate: Benzyl chloride reacts with thiourea to form benzylthiourea.

    Acetamide Formation: The benzylthiourea intermediate is then reacted with chloroacetyl chloride to form 2-(benzylthio)acetamide.

    Attachment of Furan and Thiophene Groups: The final step involves the reaction of 2-(benzylthio)acetamide with furan-2-carbaldehyde and thiophen-3-carbaldehyde in the presence of a base such as sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The furan and thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s structural motifs may be useful in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the benzylthio group might interact with sulfur-containing amino acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(furan-2-ylmethyl)acetamide
  • 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide
  • N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to the simultaneous presence of benzylthio, furan, and thiophene groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c21-19(15-24-13-16-5-2-1-3-6-16)20(11-17-8-10-23-14-17)12-18-7-4-9-22-18/h1-10,14H,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMWNELXBRCOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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